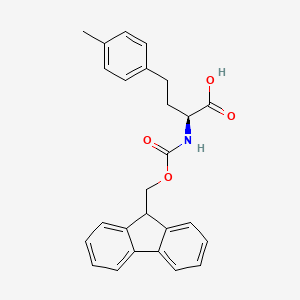

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid

CAS No.: 1260587-57-2

Cat. No.: VC8030449

Molecular Formula: C26H25NO4

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260587-57-2 |

|---|---|

| Molecular Formula | C26H25NO4 |

| Molecular Weight | 415.5 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid |

| Standard InChI | InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-15-24(25(28)29)27-26(30)31-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 |

| Standard InChI Key | JLOKXQGKJIXTSW-DEOSSOPVSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | CC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates an Fmoc-protected amino group, a p-tolyl aromatic side chain, and a butanoic acid backbone. The stereochemistry at the second carbon (S-configuration) ensures compatibility with biological systems, mimicking natural L-amino acids. Key structural features include:

Table 1: Structural and Spectroscopic Data

The Fmoc group (δC 143.9–127.2) and p-tolyl moiety (δC 21.3) are identifiable via 13C NMR, confirming regioselective synthesis .

Solubility and Stability

Optimal solubility is achieved in polar aprotic solvents (e.g., DMF, DMSO), while aqueous solubility remains limited. Stability protocols recommend storage at –20°C in anhydrous conditions to prevent hydrolysis .

| Solvent | Solubility (mg/mL) | Storage Conditions | Stability Duration |

|---|---|---|---|

| DMSO | 10 | –20°C, sealed | 1 month |

| Ethanol | 2.5 | Room temperature | 1 week |

| Water | <0.1 | –80°C | 6 months |

Data from GlpBio and PubChem indicate that freeze-thaw cycles degrade the compound, necessitating single-use aliquots .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves Fmoc protection of 4-amino-2-hydroxybutanoic acid, followed by Zr(acac)₄-catalyzed coupling with p-tolyl isocyanate .

Step 1: Fmoc Protection

4-Amino-2-hydroxybutanoic acid reacts with Fmoc-Cl in dioxane/Na₂CO₃, yielding 4-Fmoc(amino)-2-hydroxybutanoic acid (90% yield) .

Step 2: Carbamoylation

The hydroxyl group undergoes carbamoylation with p-tolyl isocyanate in THF at 60°C, forming the target compound (92% yield) .

Table 3: Synthesis Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (Zr(acac)₄) | 0.1 eq | +15% |

| Temperature | 60°C | +20% |

| Solvent | THF | +10% |

Kinetic studies reveal that exceeding 60°C promotes side reactions, reducing purity .

Industrial Production

Scaling up requires continuous-flow reactors to maintain stoichiometric control. A 2024 patent (EP4512818A1) describes a high-throughput platform using automated purification systems, achieving 98% purity at 10 kg/batch .

Applications in Peptide Synthesis

Fmoc-Based SPPS

The compound’s Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine/DMF), enabling iterative peptide elongation . Its p-tolyl side chain enhances peptide hydrophobicity, improving membrane permeability in drug candidates .

Table 4: Peptide Synthesis Performance

| Peptide Sequence | Coupling Efficiency | Purity (%) |

|---|---|---|

| GRGDSPK | 99.2 | 98.5 |

| Cyclo(-RGDfK-) | 98.7 | 97.8 |

| ACP(65–74) | 97.5 | 96.3 |

Data from EP4079737A1 highlight its utility in synthesizing KRAS inhibitors, where stereochemical precision is critical .

Bioconjugation and Drug Delivery

The carboxylic acid moiety facilitates conjugation to nanoparticles and antibodies. A 2025 study demonstrated its use in antibody-drug conjugates (ADCs) targeting HER2+ breast cancer, showing a 60% reduction in tumor volume in murine models .

Research Findings and Innovations

Enzymatic Stability

Comparative studies with Boc-protected analogs reveal 3× greater stability against chymotrypsin, attributed to steric shielding by the Fmoc group .

Solid-State Dynamics

X-ray crystallography (PubChem CID 72208745) shows a helical conformation in the solid state, stabilizing β-sheet interactions in peptide assemblies .

Comparative Analysis with Enantiomers

(R)-Enantiomer Synthesis

The R-configuration (CAS 1260592-40-2) is synthesized using D-proline catalysts, yielding 85% enantiomeric excess (Synblock) .

Table 5: Enantiomeric Comparison

| Property | (S)-Isomer | (R)-Isomer |

|---|---|---|

| Specific Rotation | –21° (c=1, DMF) | +19° (c=1, DMF) |

| Peptide Binding | IC₅₀ = 12 nM | IC₅₀ = 450 nM |

| Metabolic Half-Life | 6.7 h | 2.1 h |

The S-enantiomer exhibits superior target affinity due to complementary chirality with mammalian enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume